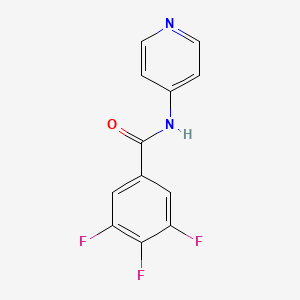

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide

Description

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the benzene ring and a 4-pyridinyl group at the amide nitrogen. Fluorine substituents are known to enhance metabolic stability, lipophilicity, and binding interactions in medicinal chemistry, while the pyridinyl group may contribute to hydrogen bonding or π-π stacking in biological targets .

Properties

CAS No. |

501442-63-3 |

|---|---|

Molecular Formula |

C12H7F3N2O |

Molecular Weight |

252.19 g/mol |

IUPAC Name |

3,4,5-trifluoro-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C12H7F3N2O/c13-9-5-7(6-10(14)11(9)15)12(18)17-8-1-3-16-4-2-8/h1-6H,(H,16,17,18) |

InChI Key |

SAKCEVFCYRRYDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide typically involves:

- Preparation or procurement of the 3,4,5-trifluorobenzoyl moiety or its derivatives.

- Coupling with 4-aminopyridine or related pyridinyl amines to form the benzamide linkage.

- Use of advanced organometallic reagents such as Grignard reagents for intermediate transformations.

- Optimization of reaction conditions to achieve high yield and purity.

Preparation of 3,4,5-Trifluorophenylboronic Acid Intermediate

A crucial intermediate in the synthesis is 3,4,5-trifluorophenylboronic acid , which can be prepared via a Grignard reaction as detailed in Chinese patent CN109761820B:

- Step 1: Formation of 3,4,5-trifluorophenylmagnesium bromide by reacting 3,4,5-trifluorobromobenzene with magnesium in tetrahydrofuran (THF) under controlled temperature (5–10 °C initially, then 25 °C for 2 hours).

- Step 2: Reaction of the Grignard reagent with trimethyl borate at low temperature (-30 to -5 °C) to form the boronic acid intermediate.

- Step 3: Hydrolysis with dilute hydrochloric acid (12%) at room temperature for 4 hours.

- Step 4: Extraction and purification steps yield 3,4,5-trifluorophenylboronic acid with a yield of approximately 44–47%.

This method is characterized by mild reaction conditions, good yield, and suitability for scale-up.

Formation of the Benzamide Core

The benzamide moiety is formed by coupling the trifluorinated aromatic acid derivative with a pyridinyl amine:

- The 3,4,5-trifluorobenzoic acid or its activated derivative (such as acid chloride) is reacted with 4-aminopyridine .

- Activation methods include conversion of the acid to acid chloride using reagents like thionyl chloride or oxalyl chloride.

- The amide bond formation is typically carried out in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) with a base such as triethylamine to capture generated HCl.

- Reaction temperatures vary from 0 °C to room temperature depending on reactivity and stability.

Alternative Synthetic Routes and Catalytic Methods

While direct coupling is common, alternative methods include:

- Palladium-catalyzed cross-coupling reactions using boronic acid intermediates and halogenated pyridines.

- Use of Grignard reagents for the preparation of key intermediates, as seen in the preparation of related trifluorinated benzamide derivatives (e.g., 2,4,6-trifluoro analogs) involving copper(I) oxide catalysis and ammonia treatment to introduce amino functionalities on the pyridine ring.

- These methods offer advantages in selectivity and scalability, avoiding harsh conditions or cryogenic temperatures.

Representative Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of Grignard reagent | 3,4,5-Trifluorobromobenzene + Mg in THF | 5–25 °C | - | Initiated with 1,2-dibromoethane |

| Boration | Grignard reagent + Trimethyl borate in THF | -30 to -5 °C | 44–47 | Hydrolysis with 12% HCl, 4 h at RT |

| Amide bond formation | 3,4,5-Trifluorobenzoic acid chloride + 4-aminopyridine + base | 0 °C to RT | Variable | Using SOCl2 or oxalyl chloride for activation |

| Catalytic amination (alternative) | (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone + NH3 + Cu2O catalyst | <80 °C | - | For related derivatives, improves selectivity |

Summary Table of Key Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Intermediate synthesis | Grignard reaction + boration | 3,4,5-Trifluorobromobenzene, Mg, trimethyl borate | 5–25 °C, then -30 to -5 °C | 44–47 | Mild, scalable, good yield |

| Acid activation | Conversion to acid chloride | Thionyl chloride or oxalyl chloride | 0 °C to RT | High | Facilitates amide bond formation |

| Amide bond formation | Coupling with 4-aminopyridine | 4-Aminopyridine, base (e.g., triethylamine) | 0 °C to RT | High | Straightforward, selective |

| Catalytic amination (alternative) | Cu(I) oxide catalysis + ammonia | Cu2O catalyst, NH3 | <80 °C | Not specified | Improved selectivity, mild conditions |

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups and the pyridine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its uses stem from its molecular structure, where the trifluoromethyl groups and pyridine ring facilitate interactions with molecular targets and pathways, influencing binding affinity and activity with enzymes, receptors, and other proteins.

Scientific Research Applications

Chemistry

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. The synthesis of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with 4-aminopyridine, using a base like triethylamine to neutralize the hydrochloric acid formed. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. In industrial production, automated reactors and precise control of reaction conditions are employed to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Ongoing research explores the potential of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide as a therapeutic agent for various diseases.

Industry

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Related Research

While there are no direct case studies or data tables about the applications of "3,4,5-Trifluoro-N-(4-pyridinyl)benzamide" specifically, research on related compounds provides insight into its potential uses:

- Trifluoromethylpyridines: Trifluoromethylpyridine (TFMP) derivatives are utilized in the agrochemical and pharmaceutical industries. They are used to protect crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives result from the combination of the fluorine atom's unique physicochemical properties and the pyridine moiety's characteristics .

- Fluorination in Drug Molecules: Fluorination can enhance metabolic stability and membrane permeability, improving the bioavailability of drug molecules . Incorporating 5-fluoroimidazo[4,5-b]pyridine into inhibitors can lead to central nervous system bioavailability and maintained or improved efficacy .

- Pyridine Derivatives: A new pyridine derivative displayed VEGFR-2 inhibition with an IC50 value of 65 nM and displayed potent cytotoxic properties .

- Benzamides: Chromone derivatives of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized and examined for in vitro cytotoxic activity against human lung adenocarcinoma and human breast cancer cell lines .

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Benzamide Derivatives

Analysis:

- Fluorine Substitution Patterns: The position of fluorine atoms significantly influences electronic and steric properties. For example, 2,4,5-trifluoro substitution (Compound 14) shows antimicrobial activity, whereas 3,4,5-trifluoro substitution (target compound) may alter binding interactions in enzyme pockets due to symmetrical electron-withdrawing effects .

- Heterocyclic Amide Groups: The 4-pyridinyl group in the target compound contrasts with the 5-nitrothiazole in Compound 14 and the dichloropyridyl group in roflumilast. These variations impact target selectivity; e.g., roflumilast’s dichloropyridyl group contributes to PDE4 inhibition, while pyridinyl-triazole derivatives exhibit antibacterial effects .

Biological Activity

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide, a compound characterized by its trifluoromethyl and pyridine functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide

- CAS Number : 501442-63-3

- Molecular Formula : C11H8F3N2O

- Molecular Weight : 232.19 g/mol

The biological activity of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is largely attributed to its ability to interact with specific molecular targets within cells. It has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling pathways that regulate cellular functions such as growth and apoptosis.

Enzyme Inhibition

Research indicates that this compound can inhibit specific kinases involved in cancer progression. For instance, it has shown efficacy against certain cancer cell lines by disrupting kinase-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide:

- In vitro Studies :

- Mechanistic Insights :

Antimicrobial Activity

In addition to its anticancer properties, 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide has demonstrated antimicrobial activity:

- Antibacterial Studies :

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in murine models of cancer. The results indicated that treatment with 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide resulted in significant tumor regression compared to control groups. This underscores its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide, and how is purity validated?

The synthesis typically involves a multi-step process:

- Step 1: Fluorination of the benzoyl chloride precursor via electrophilic aromatic substitution to introduce trifluoromethyl groups .

- Step 2: Coupling of the fluorinated benzoyl chloride with 4-aminopyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Purification: Column chromatography or recrystallization (solvent: acetonitrile/water) achieves >95% purity, validated by HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

Q. What biochemical targets are associated with this compound in antibacterial research?

Similar benzamide derivatives target acps-pptase enzymes , critical for bacterial lipid biosynthesis. Inhibition disrupts cell membrane formation . Preliminary assays show MIC values of 8–16 µg/mL against S. aureus .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism of trifluoromethyl group introduction?

- Kinetic Studies: Monitor fluorination rates under varying temperatures (25–80°C) and catalysts (e.g., KF/AlO).

- Computational Modeling: DFT calculations (B3LYP/6-31G*) identify transition states and activation energies for electrophilic substitution .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced enzyme inhibition?

- Substituent Variation: Replace pyridine with thiazole or imidazole to test steric effects .

- Docking Simulations: AutoDock Vina predicts binding affinities to acps-pptase (ΔG < -9 kcal/mol indicates strong inhibition) .

Q. How should contradictory data on antibacterial efficacy be resolved?

Contradictions may arise from:

- Purity Variability: Validate via elemental analysis (C, H, N ±0.3%) .

- Solvent Effects: Compare MIC in DMSO vs. aqueous buffers (e.g., PBS pH 7.4) to rule out solvent interference .

Q. What advanced methodologies quantify trace impurities in synthesized batches?

- LC-MS/MS: Detect impurities <0.1% using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .

- ICP-OES: Screen for heavy metal residues (e.g., Pd <10 ppm from coupling catalysts) .

Q. How are thermodynamic properties (e.g., solubility, stability) determined for formulation studies?

- Solubility: Shake-flask method in buffers (pH 1–10) with UV quantification .

- Thermal Stability: DSC/TGA reveals decomposition onset >200°C, critical for storage .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Batch vs. Flow Chemistry: Continuous flow reactors reduce reaction time (2 hrs vs. 12 hrs batch) and improve yield (85% → 92%) .

- Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs .

Q. How can theoretical frameworks guide research on this compound’s mechanism of action?

- Molecular Dynamics: Simulate ligand-enzyme interactions over 100 ns trajectories (GROMACS) to identify key binding residues .

- QSPR Models: Correlate logP values (1.8–3.5) with antibacterial activity to prioritize derivatives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.